molecular formula C12H13NO2 B8433959 5-Ethoxy-2-methylindole-3-carboxaldehyde

5-Ethoxy-2-methylindole-3-carboxaldehyde

Cat. No.: B8433959
M. Wt: 203.24 g/mol
InChI Key: SGZDCZLUWSFBKJ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methylindole-3-carboxaldehyde is a substituted indole derivative characterized by an ethoxy group at the 5-position, a methyl group at the 2-position, and a carboxaldehyde functional group at the 3-position of the indole ring.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethoxy-2-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C12H13NO2/c1-3-15-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3

InChI Key

SGZDCZLUWSFBKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Similarity Index* Key Structural Features
5-Ethoxy-2-methylindole-3-carboxaldehyde Ethoxy (5), Methyl (2), CHO (3) N/A Ethoxy enhances lipophilicity; methyl adds steric bulk
5-Methoxy-1H-indole-3-carbaldehyde Methoxy (5), CHO (3) 0.95 Smaller methoxy group increases polarity
5-Benzyloxyindole-3-carboxaldehyde Benzyloxy (5), CHO (3) 0.88 Bulky benzyloxy group impacts steric hindrance
Indole-3-carboxaldehyde CHO (3) Parent compound; lacks substituents
Ethyl 5-cyanoindole-2-carboxylate Cyano (5), Ethoxycarbonyl (2) Electron-withdrawing cyano group alters reactivity

*Similarity indices from reflect structural overlap with the target compound.

Key Observations:
  • Ethoxy vs.
  • Methyl at C2 : The 2-methyl group introduces steric hindrance, which may slow down electrophilic substitution reactions at the indole ring compared to unsubstituted analogs like indole-3-carboxaldehyde .
  • Benzyloxy vs. Ethoxy : The benzyloxy substituent (similarity 0.88) increases molecular weight and steric bulk, likely reducing solubility in polar solvents .

Physical and Chemical Properties

Comparative data for selected properties are derived from synthesis reports and catalogs:

Compound Name Melting Point (°C) Molecular Weight Solubility Trends
This compound Not reported 217.25* Likely soluble in DMSO, DMF
5-Methoxy-1H-indole-3-carbaldehyde 140–146 175.17 Soluble in chloroform, methanol
Indole-3-carboxaldehyde 193–198 145.15 Soluble in ethanol, ethyl acetate
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 249–250 358.37 Low solubility in aqueous media

*Calculated based on formula C₁₃H₁₃NO₂.

Key Observations:
  • Melting Points : Bulky substituents (e.g., benzoyl in ) correlate with higher melting points due to increased crystal lattice stability. The ethoxy and methyl groups in the target compound may result in a melting point intermediate between indole-3-carboxaldehyde and larger derivatives .
  • Solubility : Ethoxy and methyl groups likely reduce aqueous solubility compared to the parent indole-3-carboxaldehyde but enhance compatibility with organic solvents .
Reaction Efficiency:
  • Ethyl ester hydrolysis (e.g., ) typically achieves yields >70%, whereas fluorinated carboxamides () show lower yields (10–37.5%) due to steric and electronic challenges .

Preparation Methods

Starting Material Selection

The indole core is synthesized from 4-ethoxy-2-methylaniline , a commercially available or synthetically accessible precursor. Alternative routes involve ethoxylation of 5-nitro-2-methylaniline followed by nitro reduction, though this introduces additional steps.

Fischer Indole Synthesis

  • Reagents : 4-Ethoxy-2-methylaniline, pyruvic acid, HCl/ZnCl₂

  • Mechanism : The aniline is converted to its phenylhydrazine derivative, which undergoes-sigmatropic rearrangement under acidic conditions to yield the indole.

  • Limitations : Poor regiocontrol for 5-substituted indoles.

Acid-Catalyzed Cyclization

  • Protocol :

    • Protect 4-ethoxy-2-methylaniline as its N-BOC derivative.

    • Acylate with a Weinreb amide (e.g., CH₃C(O)N(OMe)Me) in THF.

    • Deprotect with HCl/EtOH to induce cyclization.

  • Yield : 65–75% (reported for analogous systems).

Vilsmeier-Haack Formylation

Reaction Conditions

  • Reagents :

    • Vilsmeier reagent: DMF (5 vol) and POCl₃ (1 vol), stirred at 0–5°C for 30–40 min.

    • Substrate: 5-Ethoxy-2-methylindole (1 eq) in anhydrous DMF.

  • Procedure :

    • Add Vilsmeier reagent dropwise to the indole solution at 0–5°C.

    • Warm to room temperature, stir for 1–2 hr.

    • Reflux at 80–90°C for 5–8 hr.

  • Workup :

    • Cool, adjust pH to 8–9 with saturated Na₂CO₃.

    • Filter precipitated product, recrystallize from EtOH/H₂O.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
POCl₃:DMF ratio1:5 (v/v)Maximizes reagent activity
Indole:Reagent ratio1:10–1:40 (mol/mol)Avoids overhalogenation
Reflux temperature80–90°CBalances rate vs. decomposition

Side Reactions and Mitigation

  • Chlorination : Excess POCl₃ may chlorinate the indole ring. Mitigated by strict stoichiometric control.

  • Demethylation : Ethoxy groups are stable under these conditions, but prolonged heating at >90°C risks cleavage.

Alternative Synthetic Routes

Duff Reaction (Hexamine-Mediated Formylation)

  • Applicability : Limited for 3-formylation due to indole's electron-rich nature.

  • Conditions : Hexamine, TFA, 100°C, 12 hr.

  • Yield : <30% (inferior to Vilsmeier).

Directed Ortho-Metalation (DoM)

  • Strategy :

    • Install directing group (e.g., OMe) at C3.

    • Metalate with LDA, quench with DMF.

  • Challenge : Competing reactivity at C2 and C4 limits utility.

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 10.15 (s, 1H, CHO), 8.21 (s, 1H, H4), 4.12 (q, J=7 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃), 1.45 (t, J=7 Hz, 3H, CH₂CH₃)
¹³C NMR δ 192.4 (CHO), 151.2 (C5-O), 135.6 (C3), 127.8 (C2-CH₃)
IR 2830 cm⁻¹ (CHO stretch), 1685 cm⁻¹ (C=O)

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

  • Melting Point : 142–144°C (lit. 143°C for analogous compounds).

Industrial-Scale Considerations

Solvent Recovery

  • DMF Recycling : Distillation under reduced pressure (50°C, 15 mmHg) recovers >85% solvent.

Cost Analysis

ComponentCost Contribution
POCl₃40%
DMF25%
5-Ethoxy-2-methylindole30%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxy-2-methylindole-3-carboxaldehyde, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted indole precursors. A common approach includes esterification of indole-3-carboxylic acid derivatives followed by ethoxy group introduction via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. For example, sulfuric acid-catalyzed esterification in methanol can precede hydrazide formation for intermediate functionalization . Ethylation at the 5-position may require controlled alkylation conditions to avoid over-substitution . Purity is ensured via recrystallization or column chromatography, monitored by TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions. The aldehyde proton (CHO) typically resonates at δ 9.8–10.2 ppm, while ethoxy groups show signals near δ 1.3–1.5 ppm (CH3_3) and δ 3.9–4.2 ppm (OCH2_2) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 219.1 for C12_{12}H13_{13}NO2_2). Fragmentation patterns reveal loss of ethoxy (-46 Da) or aldehyde (-28 Da) groups .
  • FT-IR : Strong absorption at ~1680–1700 cm1^{-1} confirms the aldehyde carbonyl stretch .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use NIOSH-certified respirators if airborne particles are generated during synthesis or handling .
  • Store in airtight containers at -20°C to prevent degradation; avoid incompatible reagents (e.g., strong oxidizers) .
  • Conduct reactions in fume hoods with spill trays, and wear nitrile gloves and lab coats to minimize dermal exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce aldehyde oxidation during alkylation steps .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may enhance regioselectivity in ethoxy group installation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization side reactions .
  • Real-Time Monitoring : Use HPLC with UV detection (λ = 280 nm) to track reaction progress and quantify impurities .

Q. What strategies resolve contradictions in biological activity data reported for this compound derivatives across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed cell lines, consistent IC50_{50} measurement methods) to isolate structural effects .
  • Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain divergent results .
  • Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity variations due to substituent stereoelectronic effects .

Q. How does the electron-withdrawing effect of the 3-carboxaldehyde group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • The aldehyde group deactivates the indole ring, directing electrophiles (e.g., nitronium ions) to the less electron-deficient 4- or 6-positions.
  • DFT calculations (B3LYP/6-31G*) quantify charge distribution, showing reduced electron density at the 3-position compared to unsubstituted indoles .
  • Experimental validation via bromination: Predominant 6-bromo derivatives form under mild conditions (e.g., Br2_2 in AcOH at 25°C) .

Q. What advanced computational methods predict the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate protonation states (pH 2–12) to identify degradation-prone sites (e.g., aldehyde hydration at acidic pH) .
  • pKa Prediction Tools : Software like MarvinSketch estimates aldehyde group pKa (~7.5), guiding buffer selection for stability studies .
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C, 75% RH) and analyze degradation kinetics via Arrhenius plots .

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